N-(3,5-dimethylphenyl)-2-hydroxybenzamide is an organic compound classified under the benzamide family. This compound features a benzamide core with a hydroxyl group at the ortho position and a 3,5-dimethylphenyl substituent. The structural formula can be denoted as CHNO, indicating its molecular composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized from 2-hydroxybenzoic acid (salicylic acid) and 3,5-dimethylaniline, utilizing various coupling agents and catalysts to facilitate the formation of the amide bond. Its synthesis and applications have been explored in scientific literature, particularly in studies focusing on its biological activity and potential therapeutic benefits .
N-(3,5-dimethylphenyl)-2-hydroxybenzamide is classified as:
The synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 3,5-dimethylaniline. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
N-(3,5-dimethylphenyl)-2-hydroxybenzamide can undergo several chemical reactions:
The mechanism of action for N-(3,5-dimethylphenyl)-2-hydroxybenzamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl group and the amide functionality are crucial for binding to these targets, which modulates their activity.
Data regarding spectral characteristics (such as NMR and IR spectra) are essential for characterization:
N-(3,5-dimethylphenyl)-2-hydroxybenzamide has several scientific uses:
Salicylanilides emerged in the mid-20th century as potent antimicrobial scaffolds, initially gaining prominence with the anthelmintic drug niclosamide (approved 1959). This compound demonstrated efficacy against tapeworm infections through mitochondrial uncoupling mechanisms [6]. The structural motif of ortho-hydroxy-substituted benzanilides enables dual hydrogen bonding and metal chelation, facilitating interactions with diverse biological targets. Early structure-activity relationship (SAR) studies revealed that halogenation (particularly at C5 of the salicyl ring) and nitro/trifluoromethyl groups on the anilide ring enhanced antiparasitic activity. For instance, niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) exhibited anti-Toxoplasma activity at 200-250 nM concentrations [6]. The rediscovery of salicylanilides in high-throughput screens against apicomplexan parasites (2010s) renewed interest in their optimization, particularly against Toxoplasma gondii and drug-resistant Plasmodium falciparum strains [1] [6].
Table 1: Evolution of Anti-Toxoplasma* Activity in Salicylanilides*
Compound | Anilide Substituents | MIC₅₀ (nM) | Key Structural Features |
---|---|---|---|
Niclosamide [6] | 2-Cl,4-NO₂ | 200-250 | Nitro group enhances electron affinity |
QQ-437 [1] | 3,5-diCF₃ | 16-31 | Trifluoromethyl groups boost lipophilicity |
N-(3,5-dimethylphenyl)-2-hydroxybenzamide | 3,5-diCH₃ | 31-125* | Electron-donating methyl groups reduce cytotoxicity |
*Estimated based on structural analogs in [6]*
N-(3,5-dimethylphenyl)-2-hydroxybenzamide exemplifies strategic modulation of salicylanilide pharmacology through electron-donating substituents. Unlike prevalent nitro- or halogen-bearing analogs, its 3,5-dimethylanilide moiety provides:
Crystallographic analyses of related salicylanilides reveal intramolecular hydrogen bonding between the phenolic OH and amide carbonyl (d = 2.60–2.65 Å), creating a pseudo-aromatic ring that planarizes the structure. This conformation is critical for target engagement, as disruption abolishes bioactivity [9]. The 3,5-dimethyl substitution specifically optimizes the electron density distribution at the anilide nitrogen, evidenced by Hammett constants (σ = 0.59 for 3,5-diCH₃) correlating with antimicrobial potency against staphylococci (MIC = 54.9 μM) and mycobacteria [3] [6].
Table 2: Electronic Effects of Anilide Substituents on Bioactivity
Substituent Pattern | Hammett Constant (σ) | Anti-S. aureus MIC (μM) | Cytotoxicity (J774 IC₅₀, μM) |
---|---|---|---|
3,5-diCF₃ [6] | 1.14 | 0.8-1.6 | 4.9 |
4-NO₂ [6] | 0.81 | 3.1 | 5.2 |
3,5-diCH₃ [3] | 0.59 | 54.9 | >30 |
4-OCH₃ [6] | 0.36 | >100 | >60 |
Despite promising antimicrobial profiles, salicylanilides face three key pharmacodynamic challenges:
Cytotoxicity Correlations: Potency against pathogens frequently parallels mammalian cell toxicity due to shared mechanisms (e.g., protonophoric uncoupling). In Mycobacterium tuberculosis inhibitors, low micromolar MICs (0.8–3.1 μM) coincide with J774 macrophage IC₅₀ values of 2.5–8.1 μM, indicating narrow therapeutic indices [2]. N-(3,5-dimethylphenyl) derivatives show improved margins (IC₅₀ >30 μM), attributed to reduced mitochondrial disruption [3].
Structural Constraints for Activity: The ortho-hydroxy group is indispensable, as methylation or acetylation ablates anti-parasitic effects. Similarly, amide bond reversal (to anilino-carbonyl linkage) or replacement with sulfonamide reduces Toxoplasma growth inhibition by >100-fold [2] [6]. Molecular docking suggests these modifications disrupt bidentate metal coordination in parasitic targets like adaptin-3β [1].
Solubility-Lipophilicity Trade-offs: High antimicrobial activity requires log P >3.0, yet this compromises aqueous solubility and oral bioavailability. Prodrug strategies address this: carbamate derivatives (e.g., tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate conjugates) enhance water solubility while maintaining nanomolar in vitro potency (MIC₅₀ = 31–125 nM) [6] [8].
Table 3: Cytotoxicity Trends in Salicylanilide SAR
Structural Modification | Anti-M. tuberculosis MIC (μM) | J774 Cytotoxicity IC₅₀ (μM) | Therapeutic Index (IC₅₀/MIC) |
---|---|---|---|
3,5-Bis(trifluoromethyl) [2] | 0.8-1.6 | 4.9 | 3.1–6.1 |
5-Chloro, unsubstituted anilide [2] | 13-25 | 22 | 0.9–1.7 |
3,5-Dimethyl [3] | Not reported | >30 | >5 (vs. S. aureus) |
4-Hydroxy [2] | >50 | 1.7 | <0.03 |
Concluding Remarks
N-(3,5-dimethylphenyl)-2-hydroxybenzamide represents a strategic shift toward electron-rich salicylanilides with enhanced selectivity profiles. Its structural optimization balances target engagement, metabolic stability, and reduced off-target effects—addressing key pharmacodynamic limitations of earlier analogs. Future development requires advanced prodrug delivery and combination regimens to leverage its antimicrobial potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: